molecular formula C20H29NO4S B4295648 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4295648
M. Wt: 379.5 g/mol
InChI Key: CMSRKNXYUYSVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a sulfonamide group, and an ethoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and sulfonamide-containing molecules, such as:

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides rigidity and enhances binding interactions, while the sulfonamide group offers versatility in chemical reactions and biological applications .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-2-24-18-3-5-19(6-4-18)26(22,23)21-7-8-25-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17,21H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSRKNXYUYSVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.